

Application Note: Quantification of Sofosbuvir Impurity A using a Validated RP-HPLC Method

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated analytical method for the quantification of **Sofosbuvir Impurity A**, a critical process-related impurity and diastereoisomer of the active pharmaceutical ingredient (API) Sofosbuvir.[1] The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, providing a reliable and accurate tool for quality control and stability testing of Sofosbuvir in bulk drug and pharmaceutical dosage forms. The methodology has been validated in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C virus (HCV) infection.[2] It is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[3] During the synthesis and storage of Sofosbuvir, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the drug product. [3] **Sofosbuvir Impurity A** is a diastereoisomer of Sofosbuvir, sharing the same molecular formula (C22H29FN3O9P) and molecular weight.[1][4] Its effective separation and quantification are crucial for maintaining the quality of Sofosbuvir. This document provides a detailed protocol for a validated RP-HPLC method suitable for this purpose.



Chemical Structures

| Sofosbuvir Impurity A (Diastereoisomer) | | |
|---|------------|--|
| | | |
| | | |
| | | |
| | | |
| | Sofosbuvir | |
| | | |

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Caption: Chemical structures of Sofosbuvir and its diastereoisomer, Impurity A.

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and procedures for the quantification of **Sofosbuvir Impurity A**.

Materials and Reagents

- Sofosbuvir Reference Standard
- Sofosbuvir Impurity A Reference Standard
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Trifluoroacetic Acid (TFA)
- Orthophosphoric Acid
- Water (HPLC Grade)



Sofosbuvir Drug Substance or Product

Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Agilent Eclipse XDB-C18 column (4.6 x 250 mm, 5 μm) or equivalent[5][6]
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringe filters (0.45 μm)

Ultrasonic bath

Chromatographic Conditions

| Parameter | Condition |
|----------------------|--|
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 μm) [5][6] |
| Mobile Phase | 0.1% Trifluoroacetic Acid in Water:Acetonitrile (50:50, v/v)[5][6] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm[5][6] |
| Injection Volume | 10 μL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |

Preparation of Solutions

Mobile Phase Preparation: To prepare 1000 mL of the mobile phase, add 1 mL of Trifluoroacetic Acid to 500 mL of HPLC grade water and mix well. Add 500 mL of acetonitrile



and sonicate for 15 minutes to degas.[5][6]

Standard Stock Solution Preparation: Accurately weigh and transfer about 25 mg of **Sofosbuvir Impurity A** reference standard into a 50 mL volumetric flask. Add approximately 25 mL of diluent (Water:Acetonitrile, 50:50 v/v), sonicate to dissolve, and dilute to volume with the diluent.

Working Standard Solution Preparation: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 1-30 μ g/mL by diluting with the diluent.

Sample Preparation: Accurately weigh a quantity of the powdered Sofosbuvir drug substance or tablet equivalent to 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose.

Linearity

The method demonstrated linearity over a concentration range of 10-30 μ g/mL for the process-related impurity.[5][6]

| Analyte | Concentration Range (μg/mL) | Correlation Coefficient (r²) |
|-----------------------|--------------------------------|------------------------------|
| Sofosbuvir Impurity A | 10 - 30[5][6] | > 0.999 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of the method was determined by establishing the LOD and LOQ.



| Parameter | Value (µg/mL) |
|-----------|---------------|
| LOD | 0.12[5][6] |
| LOQ | 0.375[5][6] |

Accuracy

Accuracy was determined by recovery studies at three different concentration levels.

| Concentration Level | Mean Recovery (%) |
|---------------------|-------------------|
| 80% | 98.5 - 101.5 |
| 100% | 99.0 - 101.0 |
| 120% | 98.0 - 102.0 |

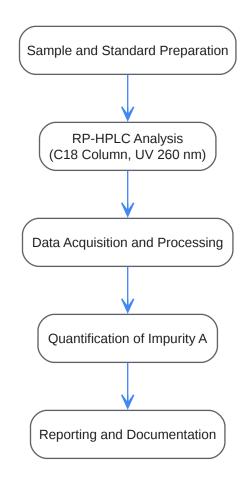
Precision

The precision of the method was evaluated by analyzing replicate injections of the standard solution.

| Precision Type | % RSD |
|------------------------|-------|
| System Precision | < 2.0 |
| Method Precision | < 2.0 |
| Intermediate Precision | < 2.0 |

Experimental Workflow





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Caption: Workflow for the quantification of Sofosbuvir Impurity A.

System Suitability

System suitability parameters should be checked before performing the analysis to ensure the chromatographic system is working correctly.

| Parameter | Acceptance Criteria |
|------------------------|---------------------|
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |

Results and Discussion

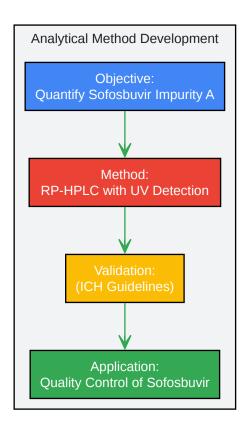


The developed RP-HPLC method successfully separated Sofosbuvir from its diastereoisomeric impurity, Impurity A. A representative chromatogram would show a baseline separation of the two peaks. The retention time for Sofosbuvir is expected to be around 3.7 minutes, while the impurity peak elutes at approximately 5.7 minutes under the specified conditions.[5][6] The validation results confirm that the method is linear, accurate, precise, and sensitive for the quantification of **Sofosbuvir Impurity A**.

Conclusion

The described RP-HPLC method is a reliable and robust analytical tool for the routine quality control analysis of **Sofosbuvir Impurity A** in both bulk drug and finished pharmaceutical products. The method is simple, accurate, and meets the requirements for a validated analytical procedure as per ICH guidelines.

Logical Relationship Diagram



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Caption: Logical flow of the analytical method development process.



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